1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C27H28ClN5O and a molecular weight of 474.01 g/mol . This compound is notable for its intricate structure, which includes a piperazine ring, a benzimidazole moiety, and a chlorinated benzyl group. It is used primarily in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the piperazine ring: This step involves the reaction of the benzimidazole core with a piperazine derivative under controlled conditions.
Attachment of the chlorinated benzyl group: This is usually done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the chlorinated benzyl halide.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may result in the removal of specific functional groups.
Scientific Research Applications
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and piperazine moieties . These interactions may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:
- 1-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(4-Chlorobenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C27H28ClN5O |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28ClN5O/c1-4-21-18(2)22(16-29)26-30-23-7-5-6-8-24(23)33(26)27(21)32-13-11-31(12-14-32)17-19-15-20(28)9-10-25(19)34-3/h5-10,15H,4,11-14,17H2,1-3H3 |
InChI Key |
KKDPBEJXFBUSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
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